5-Bromo-3-difluoromethoxy-2-fluoropyridine
Description
Molecular Classification and Nomenclature
5-Bromo-3-difluoromethoxy-2-fluoropyridine belongs to the class of halogenated pyridines, specifically categorized as a trisubstituted pyridine derivative. The compound is officially registered under Chemical Abstracts Service number 1805938-33-3, establishing its unique identity within chemical databases. According to International Union of Pure and Applied Chemistry nomenclature standards, the systematic name is 5-bromo-3-(difluoromethoxy)-2-fluoropyridine, which precisely describes the substitution pattern on the pyridine ring.
The nomenclature of pyridine derivatives follows established conventions where the numbering system begins at the nitrogen atom, as outlined in the Hantzsch-Widman nomenclature recommended by the International Union of Pure and Applied Chemistry. While the systematic name azinine exists for pyridine, the historical name pyridine is preferred and widely accepted in scientific literature. The substitution pattern nomenclature for this compound indicates positions 2, 3, and 5 are occupied by fluorine, difluoromethoxy, and bromine substituents respectively.
Within the broader context of fluorinated heterocycles, this compound represents a sophisticated example of multiple halogenation strategies applied to pyridine scaffolds. The presence of three different fluorine-containing groups demonstrates the complexity achievable in modern organofluorine chemistry, where precise positional selectivity determines both chemical reactivity and biological activity.
Structural Characteristics and Molecular Properties
The molecular formula C₆H₃BrF₃NO indicates a compact structure with significant halogen content, contributing to a molecular weight of 241.99 grams per mole. The structural representation through Simplified Molecular Input Line Entry System notation (FC1=NC=C(Br)C=C1OC(F)F) provides a standardized method for describing the connectivity and stereochemistry of the molecule.
The International Chemical Identifier representation reveals the detailed connectivity pattern, showing how the difluoromethoxy group (CHF₂O-) is attached to the pyridine ring at position 3, while the fluorine atom occupies position 2 and bromine is located at position 5. This structural arrangement creates a unique electronic environment that influences both the chemical reactivity and physical properties of the compound.
The presence of multiple electronegative atoms (bromine, fluorine, nitrogen, and oxygen) creates significant dipole moments throughout the molecule, affecting intermolecular interactions and solubility properties. The difluoromethoxy substituent, in particular, introduces both steric and electronic effects that distinguish this compound from simpler halogenated pyridines.
Position and Configuration of Functional Groups
The substitution pattern of this compound demonstrates precise positional selectivity achieved through advanced synthetic methodologies. The 2-position fluorine atom creates an electron-deficient environment adjacent to the pyridine nitrogen, significantly influencing the nucleophilic and electrophilic reactivity of the ring system. This positioning is particularly significant as it represents one of the most challenging sites for selective functionalization in pyridine chemistry.
The difluoromethoxy group at the 3-position introduces unique stereoelectronic effects due to the presence of the CHF₂ moiety. This functional group combines the electron-withdrawing properties of fluorine atoms with the steric bulk of the methoxy linkage, creating a distinctive substitution pattern that affects both the compound's reactivity and its potential biological activity. The 3-position is characterized as the meta position relative to the pyridine nitrogen, providing different electronic characteristics compared to the ortho (2-position) and para (4-position) sites.
The bromine atom at the 5-position serves as a versatile synthetic handle for further chemical transformations. This positioning allows for cross-coupling reactions, nucleophilic substitutions, and metalation reactions that can introduce additional functional groups or extend the molecular framework. The 5-position represents the para relationship to the pyridine nitrogen, creating electronic characteristics that complement the electron-withdrawing effects of the other substituents.
The overall substitution pattern creates a molecule with three distinct reactive sites, each offering different synthetic possibilities. The combination of these functional groups results in a compound that exhibits enhanced stability compared to simpler halogenated pyridines while maintaining sufficient reactivity for synthetic applications.
Historical Development of Halogenated Pyridines
The development of halogenated pyridines has evolved significantly since the early investigations into pyridine chemistry. Historical methods for halogenating pyridines were first documented in the late 19th century, when researchers discovered that direct treatment of pyridine with halogens often resulted in complex mixtures and low yields of desired products. Early work by Anderson in 1858 and subsequent investigations by Hofmann in 1879 revealed that simple halogenation of pyridine at room temperature produced perhalides and resinous masses rather than clean substitution products.
The breakthrough in controlled pyridine halogenation came with the development of gas-phase reactions in the early 20th century. The patent literature from 1934 describes processes for manufacturing halogenated pyridines by heating pyridine and halogen gases to temperatures between 150 and 650 degrees Celsius. This methodology enabled the production of specific halogenated products, including 3-bromopyridine and 3,5-dibromopyridine, establishing the foundation for modern halogenated pyridine synthesis.
The concept of halogen dance reactions emerged as a significant advancement in the selective halogenation of pyridines. First proposed by den Hertog during the amination of 3-bromo-4-ethoxypyridine in 1962, these reactions involve halogen migrations that allow for precise positional control in halogenated pyridine synthesis. The halogen dance phenomenon typically involves 1,2-halogen shifts that provide access to substitution patterns that are difficult to achieve through direct halogenation methods.
Recent advances in halogenation methodology have focused on developing selective processes that tolerate diverse functional groups. The design of heterocyclic phosphines for selective halogenation represents a modern approach to achieving positional selectivity in pyridine halogenation. These methods enable the introduction of halogens at specific positions while maintaining compatibility with sensitive functional groups, facilitating the synthesis of complex halogenated pyridines like this compound.
Significance in Organic Chemistry Research
This compound occupies a significant position in contemporary organic chemistry research due to its unique combination of structural features and synthetic utility. The compound serves as a key intermediate in pharmaceutical development, particularly in the synthesis of compounds targeting neurological disorders and cancer therapies. The presence of multiple fluorine-containing groups makes this molecule particularly valuable in drug discovery programs where fluorine substitution is used to modulate biological activity, metabolic stability, and pharmacokinetic properties.
The difluoromethoxy group represents a bioisostere of significant interest in medicinal chemistry applications. Research has demonstrated that difluoromethyl groups can serve as effective replacements for other functional groups while imparting unique properties to pharmaceutical compounds. The strategic positioning of this group at the 3-position of the pyridine ring creates opportunities for exploring new chemical space in drug discovery programs.
In the context of synthetic methodology development, this compound exemplifies the challenges and opportunities associated with multi-step halogenation sequences. The successful synthesis of molecules containing bromine, fluorine, and difluoromethoxy substituents requires sophisticated understanding of selectivity principles and reaction compatibility. Research into the synthesis of such compounds has contributed to broader understanding of halogenation mechanisms and the development of more efficient synthetic routes.
The compound also plays a role in advancing the field of fluorinated materials science. The unique combination of halogen substituents creates materials with specific thermal and chemical resistance properties that are valuable in polymer and coating applications. The systematic study of such compounds contributes to the broader understanding of structure-property relationships in fluorinated materials.
Properties
IUPAC Name |
5-bromo-3-(difluoromethoxy)-2-fluoropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrF3NO/c7-3-1-4(12-6(9)10)5(8)11-2-3/h1-2,6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDGMZRNDOOKSBP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1OC(F)F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Step 1: Synthesis of 2-Fluoropyridine Derivative
This initial step involves fluorination of a suitable pyridine precursor, often starting from 2-aminopyridine or 2-chloropyridine.
- Diazotization and fluorination : 2-aminopyridine is diazotized with nitrous acid, then reacted with a fluorinating reagent such as diethylaminosulfur trifluoride (DAST) or Selectfluor to yield 2-fluoropyridine derivatives.
- Acidic medium (hydrochloric, nitric, or sulfuric acid)
- Temperature: 0–25°C
- Reagents: Nitrous acid or sodium nitrite for diazotization; fluorinating reagent at low temperature
Step 2: Bromination at the 5-Position
Selective bromination of the 2-fluoropyridine derivative is achieved via electrophilic substitution.
- Use of N-bromosuccinimide (NBS) or bromine in the presence of a Lewis acid catalyst (e.g., iron(III) bromide).
- Solvent: Acetic acid or dichloromethane
- Temperature: 0–25°C
- Reaction time: 2–4 hours
Step 3: Introduction of the Difluoromethoxy Group at the 3-Position
The key functionalization involves attaching the difluoromethoxy group.
- Nucleophilic substitution using difluoromethylating agents such as sodium difluorochloroacetate or difluoromethyl halides.
- The reaction typically proceeds via SN2 mechanism on activated positions of the pyridine ring.
- Solvent: Dimethylformamide (DMF) or tetrahydrofuran (THF)
- Catalyst: Potassium carbonate or cesium carbonate
- Temperature: 50–80°C
- Duration: 4–8 hours
- Efficient introduction of the difluoromethoxy group has been demonstrated using sodium difluorochloroacetate, with yields exceeding 60%.
Step 4: Final Purification and Isolation
- The crude product is purified via recrystallization or simple extraction, avoiding complex chromatography.
- Purification methods are optimized for industrial scalability, emphasizing cost-effectiveness.
Data Table Summarizing Preparation Methods
| Step | Starting Material | Reagents | Reaction Conditions | Major Product | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| 1 | 2-Aminopyridine | Nitrous acid + fluorinating reagent | 0–25°C, acid medium | 2-Fluoropyridine | 70–80 | Diazotization-fluorination |
| 2 | 2-Fluoropyridine | NBS or Br2 + Lewis acid | 0–25°C | 5-Bromo-2-fluoropyridine | 80+ | Regioselective bromination |
| 3 | 5-Bromo-2-fluoropyridine | Sodium difluorochloroacetate | 50–80°C | 5-Bromo-3-difluoromethoxy-2-fluoropyridine | 60–70 | Nucleophilic substitution |
Research Findings and Notes
- Mild Reaction Conditions: The synthesis generally occurs below 100°C, often at ambient or slightly elevated temperatures, facilitating industrial scale-up.
- Raw Material Accessibility: Precursors such as 2-aminopyridine and sodium difluorochloroacetate are commercially available and cost-effective.
- Yield Optimization: Use of specific catalysts and solvents enhances yield and selectivity, with reported yields over 50% for the overall process.
- Purification: The process minimizes reliance on chromatography, favoring recrystallization, which is advantageous for large-scale production.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-3-difluoromethoxy-2-fluoropyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Coupling Reactions: Suzuki and Negishi coupling reactions are commonly used to introduce different substituents onto the pyridine ring.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.
Common Reagents and Conditions
Suzuki Coupling: Utilizes palladium catalysts and aryl boronic acids under mild conditions.
Negishi Coupling: Involves organozinc reagents and palladium catalysts.
Halogen Exchange: Uses anhydrous potassium fluoride for halogen exchange reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki coupling with aryl iodides can yield various aryl-substituted pyridines, while halogen exchange reactions can produce different halogenated derivatives.
Scientific Research Applications
Medicinal Chemistry
1.1 Drug Development
5-Bromo-3-difluoromethoxy-2-fluoropyridine serves as a critical building block in the synthesis of various pharmacologically active compounds. Its unique structure allows for the development of inhibitors targeting specific biological pathways. For instance:
- Inhibitors of Neuropeptide Y Receptor Y5 : This receptor is implicated in various physiological processes, including appetite regulation and anxiety. Compounds derived from this pyridine derivative have shown promising results in modulating these pathways .
- SARS-CoV-2 Main Protease Inhibitors : The ongoing search for effective antiviral agents has led to the exploration of this compound's derivatives as potential inhibitors of SARS-CoV-2 protease, which is crucial for viral replication .
1.2 Structure-Activity Relationship Studies
Recent studies have focused on establishing quantitative structure-activity relationships (QSAR) for compounds derived from this compound. These studies aim to predict the biological activity of new derivatives based on their structural features. For example, empirical equations have been developed to correlate structural modifications with inhibitory potency against specific enzymes .
Agrochemicals
2.1 Pesticide Formulation
The compound has been investigated for its potential use in developing novel agrochemical agents. Its fluorinated structure enhances lipophilicity and metabolic stability, making it an attractive candidate for pesticide formulations. Research has indicated that derivatives can exhibit high efficacy against various pests while minimizing environmental impact .
Material Science
3.1 Organic Light Emitting Diodes (OLEDs)
This compound is also utilized in the field of materials science, particularly in the fabrication of organic light-emitting diodes (OLEDs). Its electron-deficient aromatic system contributes to the efficiency and stability of OLED materials:
- Host Materials : Compounds synthesized from this pyridine derivative are employed as host materials in OLEDs, facilitating energy transfer and enhancing device performance .
Several case studies highlight the effectiveness of this compound in drug discovery:
- A study demonstrated that derivatives exhibited IC50 values ranging from 0.3 to 10 nM against specific targets, indicating their potential as therapeutic agents in treating conditions like anxiety and viral infections .
- Another investigation focused on synthesizing novel pesticides based on this compound, which showed enhanced efficacy compared to existing agents while maintaining lower toxicity profiles .
Mechanism of Action
The mechanism of action of 5-Bromo-3-difluoromethoxy-2-fluoropyridine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately affecting biological processes such as cell growth, differentiation, and apoptosis.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Key Notes and Limitations
- Data Gaps : Exact physicochemical data (e.g., melting point, solubility) for this compound are unavailable in the provided evidence; values are estimated based on analogs.
Biological Activity
5-Bromo-3-difluoromethoxy-2-fluoropyridine is an organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article delves into its biological activity, synthesis, and applications, supported by relevant data and findings from various studies.
Chemical Structure and Properties
This compound has the molecular formula C6H3BrF3NO and a molecular weight of 242.00 g/mol. The presence of multiple fluorine atoms and a bromine atom enhances the compound's lipophilicity and metabolic stability, which are crucial for its pharmacological properties.
Biological Activity
The biological activity of this compound is primarily linked to its interactions with specific enzymes and receptors. Here are some key aspects of its biological activity:
- Enzyme Inhibition : This compound has been identified as a potential inhibitor of acetyl-CoA carboxylase (ACC), an enzyme involved in fatty acid metabolism. ACC inhibitors are being explored for their therapeutic potential in treating obesity and related metabolic disorders .
- Pharmacokinetic Properties : The incorporation of fluorine atoms often leads to improved pharmacokinetic profiles, enhancing the compound's absorption, distribution, metabolism, and excretion (ADME) characteristics.
- Protein-Ligand Interactions : Studies suggest that this compound can selectively bind to certain proteins, which may modulate their activity. Understanding these interactions is critical for elucidating the compound's mechanism of action .
Case Studies
- ACC Inhibition Studies : Research has demonstrated that compounds similar to this compound exhibit significant inhibition of ACC activity in vitro. For instance, compound I-181 showed an ED50 of less than 0.3 mg/kg in rat models, indicating potent inhibitory effects on fatty acid synthesis .
- Enzyme Binding Affinity : A comparative analysis revealed that derivatives of this compound possess varying binding affinities to ACC enzymes, which can be quantitatively assessed using techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) .
Synthesis
The synthesis of this compound typically involves multi-step reactions, including:
- Starting Materials : The synthesis begins with commercially available pyridine derivatives.
- Reagents : Common reagents include brominating agents and difluoromethoxylating agents.
- Purification : The final product is purified through column chromatography to achieve the desired purity level.
Applications
The compound's unique structural features make it suitable for various applications:
- Medicinal Chemistry : Its potential as a drug candidate for metabolic disorders is under investigation due to its enzyme inhibition properties.
- Agricultural Chemistry : Similar compounds have shown herbicidal activity, suggesting that derivatives could be explored for agricultural applications .
Data Summary
| Property | Value |
|---|---|
| Molecular Formula | C6H3BrF3NO |
| Molecular Weight | 242.00 g/mol |
| Biological Activity | ACC Inhibitor |
| ED50 (in rats) | <0.3 mg/kg |
| Applications | Medicinal & Agricultural |
Q & A
Q. Basic
- Handling : Use PPE (gloves, goggles, lab coat) in a fume hood. Avoid inhalation or skin contact, as halogenated pyridines may cause irritation (Skin Irrit. Category 2) .
- Storage : Keep in a cool (<25°C), dry environment, away from oxidizing agents. Use amber glass containers to prevent photodegradation.
- Emergency Measures : For spills, neutralize with inert adsorbents (e.g., vermiculite). In case of exposure, rinse eyes/skin with water for 15 minutes and seek medical attention .
How can cross-coupling reactions be optimized when multiple substituents (Br, F, OCF₂H) are present?
Advanced
Competing reactivity from bromine (leaving group) and electron-withdrawing substituents (F, OCF₂H) requires tailored conditions:
- Catalyst Selection : Use Pd(PPh₃)₄ for Suzuki couplings, as bulky ligands mitigate undesired side reactions (e.g., homocoupling) .
- Solvent/Base Optimization : Polar aprotic solvents (dioxane) with weak bases (K₃PO₄) enhance coupling efficiency without deprotonating sensitive groups .
- Temperature Control : Reflux (100–110°C) balances reaction rate and stability of the difluoromethoxy group, which may degrade under prolonged heating .
What analytical methods are critical for confirming the structure and purity of this compound?
Q. Advanced
- NMR Spectroscopy : ¹⁹F NMR identifies fluorine environments; ¹H/¹³C NMR resolves regiochemistry (e.g., distinguishing OCF₂H from adjacent fluorines) .
- Mass Spectrometry (HRMS) : Confirms molecular weight (C₆H₃BrF₂NO) and detects isotopic patterns for bromine (1:1 ratio for ⁷⁹Br/⁸¹Br) .
- HPLC-PDA : Quantifies purity (>98%) and monitors degradation products, especially under thermal stress .
How does the difluoromethoxy group influence regioselectivity in further functionalization?
Advanced
The -OCF₂H group exerts both steric and electronic effects:
- Electronic Effects : The electron-withdrawing nature deactivates the pyridine ring, directing electrophilic substitution to the para position relative to the OCF₂H group.
- Steric Hindrance : Bulky substituents at position 3 favor reactions at less hindered sites (e.g., position 5 for nucleophilic aromatic substitution) .
- Computational Modeling : DFT calculations predict charge distribution and reactive sites, guiding synthetic planning .
What are the key physical properties affecting experimental design (e.g., solubility, stability)?
Q. Basic
- Boiling Point/Density : High bp (~195°C) and density (1.71 g/mL) suggest distillation or extraction with high-density solvents (e.g., DCM) .
- Solubility : Soluble in polar aprotic solvents (DMF, DMSO) but insoluble in water; precipitation protocols require gradual antisolvent addition .
- Thermal Stability : Decomposition above 200°C necessitates low-temperature reactions (<150°C) for prolonged stability .
How to address contradictions in reported reaction yields for halogen exchange reactions?
Advanced
Discrepancies often arise from:
- Substituent Effects : Electron-withdrawing groups (e.g., -OCF₂H) accelerate SNAr but may compete with side reactions (e.g., elimination).
- Method Validation : Replicate reported conditions (e.g., NaF in DMF at 120°C) while monitoring via TLC/GC-MS. Adjust stoichiometry or catalyst loading if yields diverge .
- Byproduct Analysis : Use LC-MS to identify intermediates (e.g., dehalogenated species) and optimize reaction time/temperature .
What strategies mitigate competing pathways in multi-step syntheses?
Q. Advanced
- Protection/Deprotection : Temporarily protect the difluoromethoxy group (e.g., as a silyl ether) during bromine activation .
- Sequential Functionalization : Prioritize bromine substitution (via cross-coupling) before introducing sensitive groups (e.g., -OCF₂H) to avoid side reactions .
- Kinetic vs. Thermodynamic Control : Use low temperatures to favor kinetic products (e.g., meta-substitution) over thermodynamically stable isomers .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
